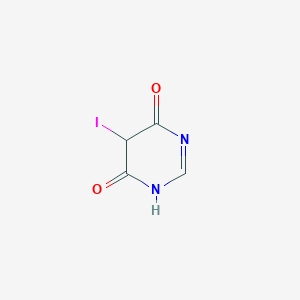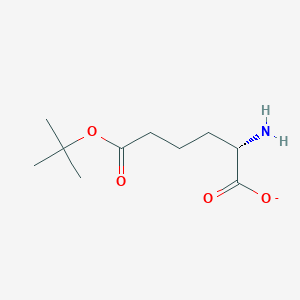
Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-AAD(OTBU)-OH, also known as H-Aad(OtBu)-OtBu.HCl, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butyl groups that provide stability and protect the molecule during reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-AAD(OTBU)-OH typically involves the protection of amino and carboxyl groups using tert-butyl groups. The process begins with the reaction of the starting material with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of H-AAD(OTBU)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl protecting groups is crucial in maintaining the stability of the compound during large-scale production .
Chemical Reactions Analysis
Types of Reactions
H-AAD(OTBU)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
H-AAD(OTBU)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Glu(OtBu)-OtBu.HCl: Another compound with tert-butyl protecting groups, used in similar applications.
L-2-aminohexanoic acid di-tert-butyl ester hydrochloride: Shares structural similarities and is used in peptide synthesis.
Uniqueness
H-AAD(OTBU)-OH is unique due to its specific structure and the stability provided by the tert-butyl groups. This stability makes it particularly useful in reactions that require harsh conditions, where other compounds might degrade .
Properties
Molecular Formula |
C10H18NO4- |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1 |
InChI Key |
WWSDFHPRIJAESZ-ZETCQYMHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


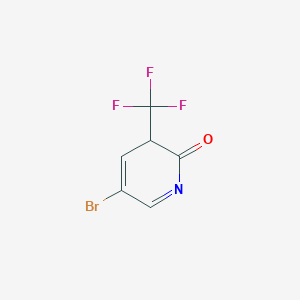

![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
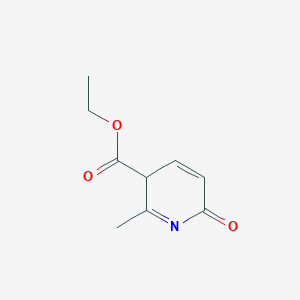
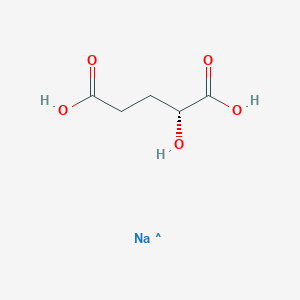
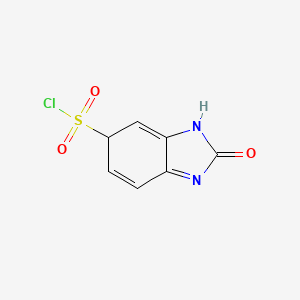
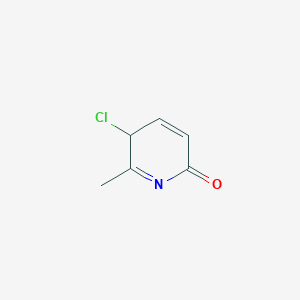
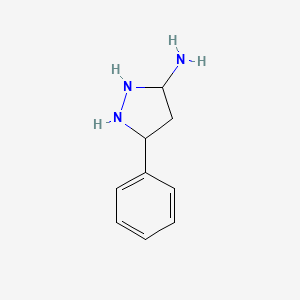
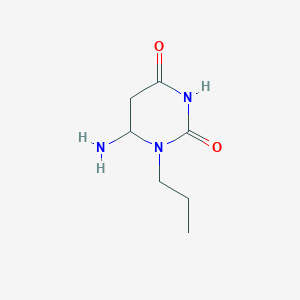
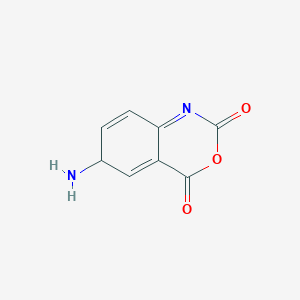
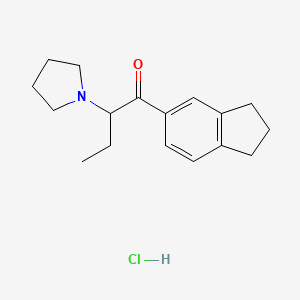

![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
